N-benzyl-2-(1-phenyl-1H-tetrazol-5-yl)butan-2-amine
Description
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]AMINE is a complex organic compound that features a tetrazole ring, a phenyl group, and a butylamine chain
Properties
Molecular Formula |
C18H21N5 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-benzyl-2-(1-phenyltetrazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C18H21N5/c1-3-18(2,19-14-15-10-6-4-7-11-15)17-20-21-22-23(17)16-12-8-5-9-13-16/h4-13,19H,3,14H2,1-2H3 |
InChI Key |
QVUZFPQSGGBBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]AMINE typically involves multiple steps, starting with the formation of the tetrazole ring One common method is the click chemistry approach where an azide reacts with an alkyne to form the tetrazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]AMINE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the phenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a tetrazole ring.
4-Phenyl-1H-1,2,3-triazole: Contains a triazole ring, which is structurally similar to the tetrazole ring.
3,5-Diamino-1,2,4-triazole: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BUTAN-2-YL]AMINE lies in its combination of a tetrazole ring with a phenyl group and a butylamine chain. This specific arrangement of functional groups imparts unique chemical and biological properties that are not found in other similar compounds.
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